Methyl 2-amino-5,6-dihydroxycyclooctane-1-carboxylate hydrochloride
Description
Methyl 2-amino-5,6-dihydroxycyclooctane-1-carboxylate hydrochloride is a cyclooctane-derived compound featuring an amino group at position 2, hydroxyl groups at positions 5 and 6, and a methyl ester carboxylate at position 1, stabilized as a hydrochloride salt.
Properties
Molecular Formula |
C10H20ClNO4 |
|---|---|
Molecular Weight |
253.72 g/mol |
IUPAC Name |
methyl 2-amino-5,6-dihydroxycyclooctane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H19NO4.ClH/c1-15-10(14)6-2-4-8(12)9(13)5-3-7(6)11;/h6-9,12-13H,2-5,11H2,1H3;1H |
InChI Key |
ZPZWUUOSXVDZQB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(C(CCC1N)O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5,6-dihydroxycyclooctane-1-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclooctane ring, introduction of amino and hydroxyl groups, and esterification to form the methyl ester. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5,6-dihydroxycyclooctane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield cyclooctanone derivatives, while substitution reactions can produce a variety of functionalized cyclooctane compounds.
Scientific Research Applications
Methyl 2-amino-5,6-dihydroxycyclooctane-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-amino-5,6-dihydroxycyclooctane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues from Patent Literature
The European Patent Application EP 4 374 877 A2 (2024) describes two cyclane-based hydrochlorides with structural similarities:
- Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride (Reference Example 88)
- Methyl 1-(methylamino)cyclohexanecarboxylate hydrochloride (Reference Example 89)
These compounds differ in ring size (cyclopentane vs. cyclohexane vs. cyclooctane), substituent positions, and functional groups (methylamino vs. amino-dihydroxy).
Table 1: Structural and Spectroscopic Comparison
Key Differences and Implications
a) Ring Size and Conformational Flexibility
- The cyclooctane backbone in the target compound introduces greater conformational flexibility compared to the rigid cyclopentane and cyclohexane analogs. This may enhance binding affinity in biological systems but reduce thermal stability .
- Larger rings (e.g., cyclooctane) often exhibit lower solubility in non-polar solvents due to increased surface area and polarity from hydroxyl groups.
b) Functional Group Effects
- This could improve aqueous solubility but complicate synthetic purification steps.
- The methyl ester in all compounds enhances stability during synthesis, though hydrolysis rates may vary with ring strain and steric hindrance.
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